![molecular formula C16H8Cl2F3N3O B13056513 (2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 4689-90-1](/img/structure/B13056513.png)
(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Preparation of 2-(trifluoromethyl)phenyl azide: This involves the reaction of 2-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The final step involves a [3+2] cycloaddition reaction between 2,4-dichlorobenzoyl chloride and 2-(trifluoromethyl)phenyl azide under appropriate conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like dichlorobenzoyl and trifluoromethyl.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Applications De Recherche Scientifique
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity, including antifungal, antibacterial, and anticancer properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A basic triazole structure without substituents.
4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazole: Similar structure but lacks the trifluoromethyl group.
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole: Similar structure but lacks the dichlorobenzoyl group.
Uniqueness
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of both dichlorobenzoyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity compared to other triazoles.
Propriétés
Numéro CAS |
4689-90-1 |
|---|---|
Formule moléculaire |
C16H8Cl2F3N3O |
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)-[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanone |
InChI |
InChI=1S/C16H8Cl2F3N3O/c17-9-5-6-10(12(18)7-9)15(25)13-8-24(23-22-13)14-4-2-1-3-11(14)16(19,20)21/h1-8H |
Clé InChI |
VLFFJWMWVKQROL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


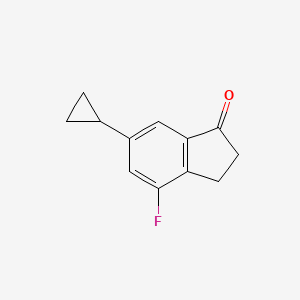
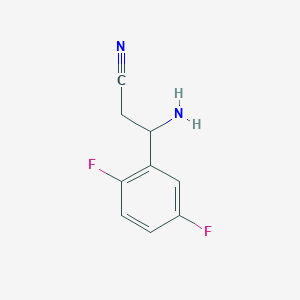
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
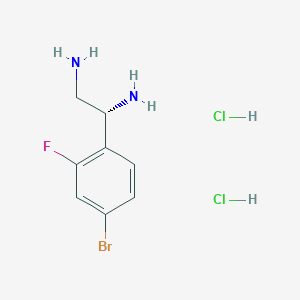
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
![methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056485.png)
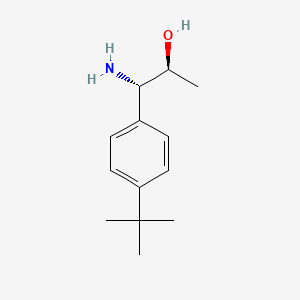
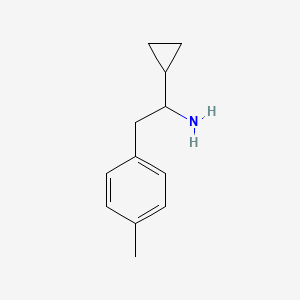
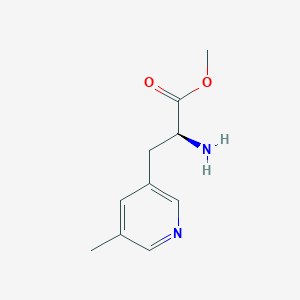
![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
